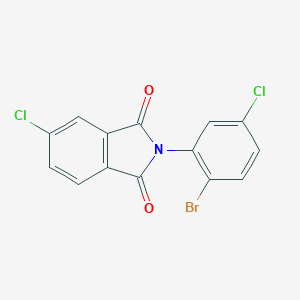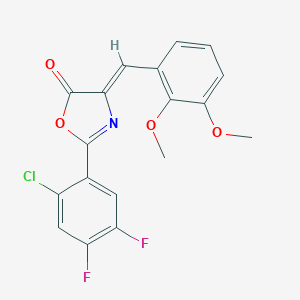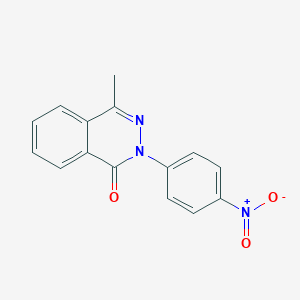![molecular formula C28H29N3OS B447692 (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B447692.png)
(2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a diethylamino group, and multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate then undergoes cyclization with 4-methylphenyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid for nitration at 0-5°C.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential use in drug development.
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical compound. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.
作用机制
The mechanism of action of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its diethylamino group, in particular, enhances its solubility and reactivity, distinguishing it from similar compounds with different substituents.
属性
分子式 |
C28H29N3OS |
|---|---|
分子量 |
455.6g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H29N3OS/c1-5-30(6-2)24-17-11-22(12-18-24)19-26-27(32)31(25-15-9-21(4)10-16-25)28(33-26)29-23-13-7-20(3)8-14-23/h7-19H,5-6H2,1-4H3/b26-19-,29-28? |
InChI 键 |
AIWVSGHQBSPAEQ-NMSBTPMHSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C)S2)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447609.png)

![5-Acetyl-9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B447612.png)

![4-[(cyclopropylimino)methyl]-2-{4-nitrophenyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447617.png)
![1-(4-CHLOROPHENYL)-2-(THIOPHENE-2-CARBONYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B447618.png)




![5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B447626.png)
![5-[(cycloheptylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447627.png)
![10-acetyl-11-(4-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447629.png)
![4-[3-(allyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B447630.png)
